Antimicrobial Screening Potential: Class-Level Evidence for the 5-(m-Tolyl)-4-propoxybenzylidene Scaffold Relative to 5-Phenyl Analogs
No direct head-to-head antimicrobial data were identified for CAS 478256-27-8 versus named comparators. In the closest structurally characterized series—17 Schiff bases of 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol screened against M. gypseum, S. aureus, E. coli, C. albicans, and A. niger—antifungal activity against M. gypseum ranged from comparable to ketoconazole (MIC 8 μg/mL) to several-fold superior, with six of seventeen derivatives exceeding the standard; antibacterial activity against S. aureus similarly ranged from comparable to streptomycin to one derivative being superior [1]. The activity was exquisitely substituent-dependent, with no activity observed against E. coli, C. albicans, or A. niger for any derivative tested [1]. The 5-(m-tolyl) substitution in CAS 478256-27-8 introduces a distinct meta-methyl electronic effect (Hammett σₘ = −0.07) compared to the unsubstituted 5-phenyl baseline (σ = 0.00) used in this study, predicting altered antimicrobial potency that cannot be extrapolated from existing data for the 5-phenyl or alternative 5-aryl analogs without explicit experimental determination [2].
| Evidence Dimension | Antimicrobial activity (MIC) as a function of 5-aryl substitution in 1,2,4-triazole-3-thiol Schiff bases |
|---|---|
| Target Compound Data | Not individually determined; predicted by class-level SAR to exhibit substituent-dependent activity distinct from unsubstituted 5-phenyl baseline |
| Comparator Or Baseline | 5-Phenyl Schiff base series: MIC range from superior to ketoconazole (8 μg/mL) to inactive against M. gypseum; comparable to superior to streptomycin against S. aureus; inactive against E. coli, C. albicans, A. niger [1] |
| Quantified Difference | Qualitative prediction: meta-methyl (σₘ = −0.07) vs. unsubstituted phenyl (σ = 0.00) introduces electron-donating effect expected to modulate antimicrobial potency; magnitude not experimentally quantified for this specific compound |
| Conditions | Agar well diffusion and broth microdilution; M. gypseum (MTCC 2827), S. aureus (MTCC 96), E. coli (MTCC 443), C. albicans (MTCC 227), A. niger (MTCC 282); ketoconazole and streptomycin as reference standards [1] |
Why This Matters
Procurement decisions for antimicrobial screening libraries must account for the demonstrated non-portability of biological activity across 5-aryl substituents within this chemotype; the meta-tolyl group provides a distinct electronic profile that cannot be accessed by 5-phenyl, 2-methoxy, 4-fluoro, or 4-chloro analogs.
- [1] Jain AK, Saraf S, Saraf SK. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. J Adv Pharm Technol Res. 2015;6(3):141–146. doi:10.4103/2231-4040.161515. Six compounds superior to ketoconazole (MIC 8 μg/mL) against M. gypseum; one compound superior to streptomycin against S. aureus; no activity against E. coli, C. albicans, A. niger. View Source
- [2] Hammett substituent constants: σₘ for CH₃ = −0.07; Hansch C, Leo A, Taft RW. A survey of Hammett substituent constants and resonance and field parameters. Chem Rev. 1991;91(2):165–195. View Source
